N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide
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Overview
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety: This step involves the introduction of a fluorine atom into the pyrimidine ring. Common reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a cycloaddition reaction, often using cyclohexene as a starting material.
Coupling with Furan Carboxamide: The final step involves coupling the fluoropyrimidine-cyclohexyl intermediate with furan-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the furan carboxamide can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-((1r,4r)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide
- N-((1r,4r)-4-((5-bromopyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide
- N-((1r,4r)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide
Uniqueness
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, binding affinity, and overall efficacy compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-11-7-17-15(18-8-11)22-13-3-1-12(2-4-13)19-14(20)10-5-6-21-9-10/h5-9,12-13H,1-4H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIXIXPIBZGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=COC=C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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